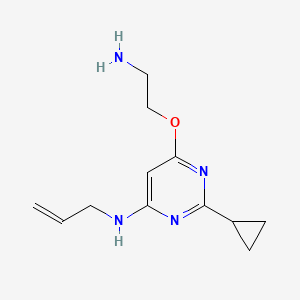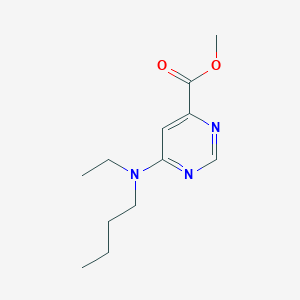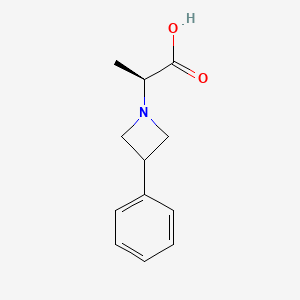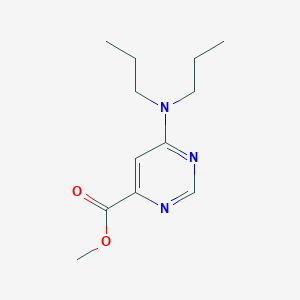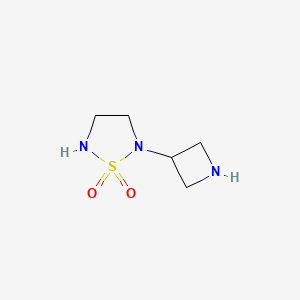
2-(氮杂环丁烷-3-基)-1,2,5-噻二唑烷 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C5H11N3O2S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:新型药物的合成
2-(氮杂环丁烷-3-基)-1,2,5-噻二唑烷 1,1-二氧化物的结构表明它在合成新型药物方面的实用性。其杂环核心结构灵活多样,可用于连接各种官能团,从而开发出具有潜在治疗作用的新药。 该化合物的二氧化硫部分也可能赋予其有趣的生物活性,例如酶抑制活性,这对药物设计非常有价值 .
材料科学:先进聚合物的开发
在材料科学中,这种化合物可以用作合成先进聚合物的单体。环结构中同时存在氮和硫,为聚合提供了独特的位点,这可能导致具有新特性的材料,例如更高的热稳定性或特定的导电性。 这些材料可以在电子、涂料或复合材料中找到应用 .
环境科学:污染物的捕获和转化
2-(氮杂环丁烷-3-基)-1,2,5-噻二唑烷 1,1-二氧化物中的噻二唑烷环系可以用于环境应用,例如从空气或水中捕获污染物。该化合物可以作为配体,与重金属或有毒物质结合,促进它们的去除。 此外,其潜在的氧化还原特性可能用于将有害化学物质转化为毒性较低的物质 .
分析化学:色谱法和光谱法
这种化合物可以用作分析化学中的衍生化试剂,特别是在色谱法和光谱法中。其独特的结构可能会与各种分析物相互作用,改变它们的物理或化学性质,使其更容易检测或提高分析技术的解析度。 它也可以用来研究反应机理或作为质谱法的标准品 .
生物化学:酶和受体研究
在生物化学中,2-(氮杂环丁烷-3-基)-1,2,5-噻二唑烷 1,1-二氧化物可以用来研究酶动力学和受体结合,因为它有可能模拟生物分子。 它可能作为某些酶的抑制剂或激活剂,或可能与受体结合,提供对其功能的见解并帮助开发生化分析 .
药理学:药物递送系统
该化合物的结构特征表明它可用于开发药物递送系统。其形成稳定环的能力有利于制造前药或靶向递送治疗剂。 通过修饰该化合物,可以将其设计成响应特定生理触发因素释放药物,从而提高疗效并减少副作用 .
属性
IUPAC Name |
2-(azetidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c9-11(10)7-1-2-8(11)5-3-6-4-5/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMGJZDWKCUKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

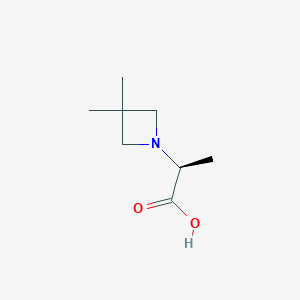
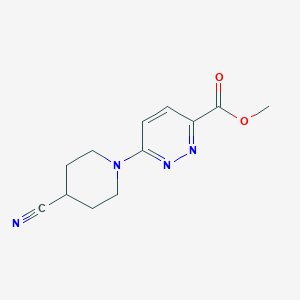


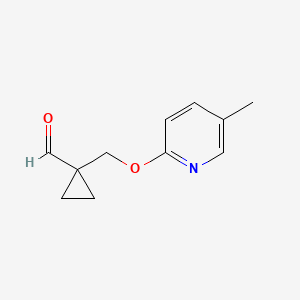

![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)

